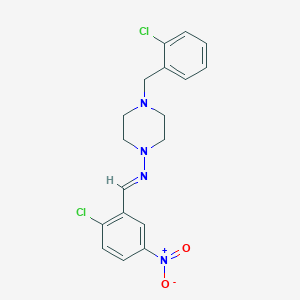![molecular formula C18H17N3O3 B3910763 (2E)-2-[[2-(methylamino)-5-nitroanilino]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B3910763.png)
(2E)-2-[[2-(methylamino)-5-nitroanilino]methylidene]-3,4-dihydronaphthalen-1-one
概要
説明
(2E)-2-[[2-(methylamino)-5-nitroanilino]methylidene]-3,4-dihydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[[2-(methylamino)-5-nitroanilino]methylidene]-3,4-dihydronaphthalen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(methylamino)-5-nitroaniline and 3,4-dihydronaphthalen-1-one.
Condensation Reaction: The key step involves a condensation reaction between 2-(methylamino)-5-nitroaniline and 3,4-dihydronaphthalen-1-one under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(2E)-2-[[2-(methylamino)-5-nitroanilino]methylidene]-3,4-dihydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
科学的研究の応用
Chemistry
In chemistry, (2E)-2-[[2-(methylamino)-5-nitroanilino]methylidene]-3,4-dihydronaphthalen-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Researchers study its interactions with biological targets to identify potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in material science.
作用機序
The mechanism of action of (2E)-2-[[2-(methylamino)-5-nitroanilino]methylidene]-3,4-dihydronaphthalen-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Similar Compounds
- (2E)-2-[[2-(amino)-5-nitroanilino]methylidene]-3,4-dihydronaphthalen-1-one
- (2E)-2-[[2-(methylamino)-4-nitroanilino]methylidene]-3,4-dihydronaphthalen-1-one
Uniqueness
(2E)-2-[[2-(methylamino)-5-nitroanilino]methylidene]-3,4-dihydronaphthalen-1-one is unique due to the specific positioning of the methylamino and nitro groups on the aniline ring
特性
IUPAC Name |
(2E)-2-[[2-(methylamino)-5-nitroanilino]methylidene]-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-19-16-9-8-14(21(23)24)10-17(16)20-11-13-7-6-12-4-2-3-5-15(12)18(13)22/h2-5,8-11,19-20H,6-7H2,1H3/b13-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDGNOANPDDPTA-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])NC=C2CCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N/C=C/2\CCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3910686.png)
![14-(2H-1,3-benzodioxol-5-yl)-10-(pyridin-4-yl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B3910693.png)
![(1E,2Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-3-(furan-2-YL)prop-2-EN-1-imine](/img/structure/B3910704.png)
![4-phenyl-N-[(1E)-1-(pyridin-4-yl)ethylidene]piperazin-1-amine](/img/structure/B3910706.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3910708.png)
![N-[(1-acetylpiperidin-4-yl)methyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B3910711.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3910712.png)
![ethyl 4-{[1-(1-methyl-1H-pyrazol-5-yl)propyl]amino}piperidine-1-carboxylate](/img/structure/B3910715.png)
![methyl [4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxy-6-(prop-2-en-1-yl)phenoxy]acetate](/img/structure/B3910720.png)
![N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]butanamide](/img/structure/B3910730.png)

![6-bromo-4-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3910741.png)
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B3910744.png)
